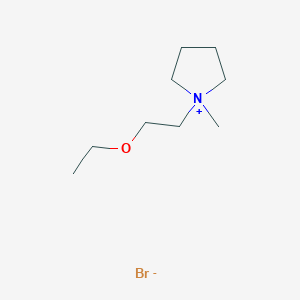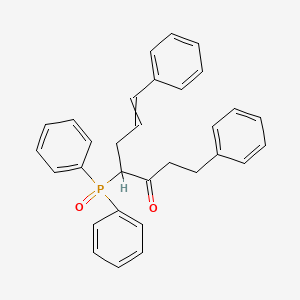
3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl- is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an amino group, a bromobenzoyl group, and a methyl group attached to the isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl- typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the isoxazole ring with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The amino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated isoxazole with an amine, such as ammonia or an alkylamine.
Methylation: The final step involves the methylation of the amide nitrogen. This can be achieved using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted isoxazole derivatives with various functional groups.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for drug discovery and development.
Medicine: Explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
相似化合物的比较
Similar Compounds
3-Isoxazolecarboxamide, 4-amino-5-(4-chlorobenzoyl)-N-methyl-: Similar structure but with a chlorine atom instead of a bromine atom.
3-Isoxazolecarboxamide, 4-amino-5-(4-fluorobenzoyl)-N-methyl-: Similar structure but with a fluorine atom instead of a bromine atom.
3-Isoxazolecarboxamide, 4-amino-5-(4-methylbenzoyl)-N-methyl-: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl- is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, stability, and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
830326-85-7 |
|---|---|
分子式 |
C12H10BrN3O3 |
分子量 |
324.13 g/mol |
IUPAC 名称 |
4-amino-5-(4-bromobenzoyl)-N-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H10BrN3O3/c1-15-12(18)9-8(14)11(19-16-9)10(17)6-2-4-7(13)5-3-6/h2-5H,14H2,1H3,(H,15,18) |
InChI 键 |
WDWBJDYVLPXCJF-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=NOC(=C1N)C(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)
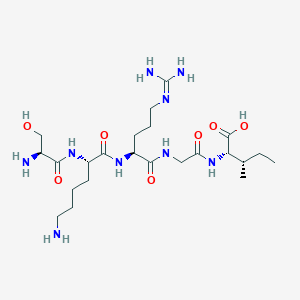

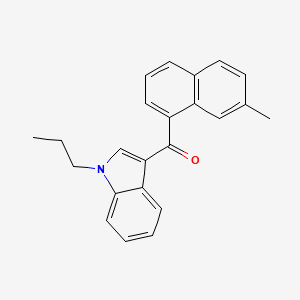
![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
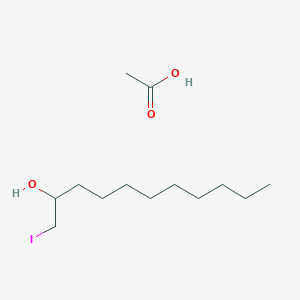
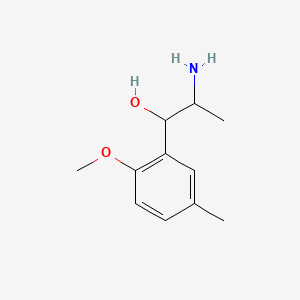
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)

![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)
![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)
![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)
